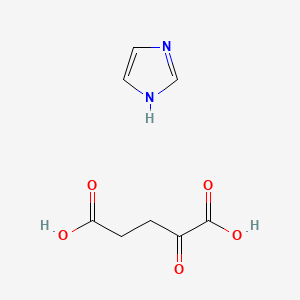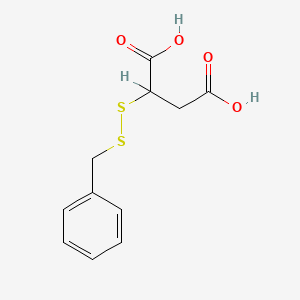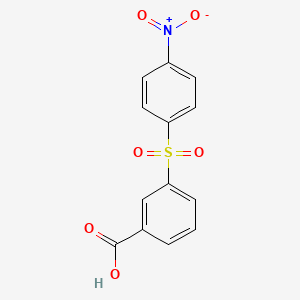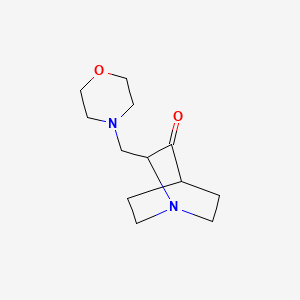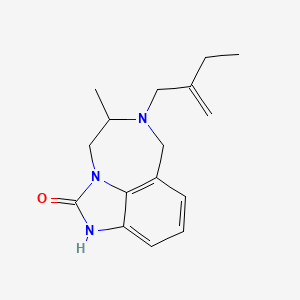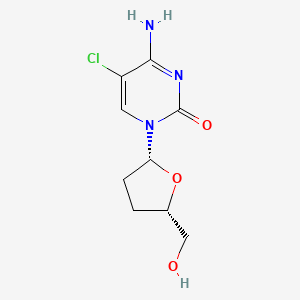
2',3'-Dideoxy-5-chlorocytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ddClCyt is a synthetic compound with significant applications in various scientific fields. It is known for its unique chemical properties and versatility, making it a valuable tool in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ddClCyt involves multiple steps, starting with the preparation of the core structure. The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, ddClCyt is produced using large-scale chemical reactors. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
ddClCyt undergoes several types of chemical reactions, including:
Oxidation: ddClCyt can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions of ddClCyt typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: ddClCyt can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
The reactions of ddClCyt are often carried out under controlled conditions, using specific reagents to achieve the desired transformations. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions might involve mild reducing agents.
Major Products Formed
The major products formed from the reactions of ddClCyt depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield various oxidized forms of ddClCyt, while substitution reactions can produce a range of substituted derivatives.
Aplicaciones Científicas De Investigación
ddClCyt has a wide range of applications in scientific research, including:
Chemistry: ddClCyt is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, ddClCyt is employed to study cellular processes and molecular interactions.
Medicine: ddClCyt has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: ddClCyt is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Mecanismo De Acción
The mechanism of action of ddClCyt involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism may vary depending on the specific application and context in which ddClCyt is used.
Propiedades
Número CAS |
124743-31-3 |
|---|---|
Fórmula molecular |
C9H12ClN3O3 |
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
4-amino-5-chloro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12ClN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 |
Clave InChI |
SWZJKMLDTHNVKM-CAHLUQPWSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)Cl |
SMILES canónico |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


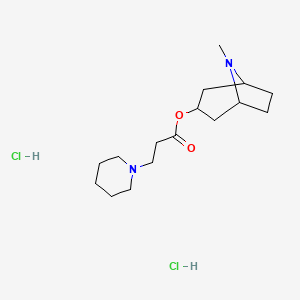
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
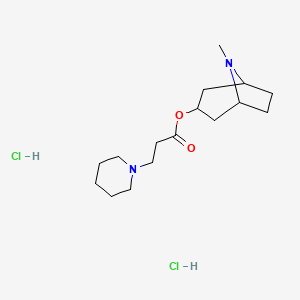
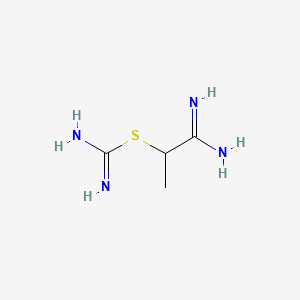

![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
